4-Phenoxybenzonitrile
Overview
Description
4-Phenoxybenzonitrile is an organic compound with the molecular formula C13H9NO. It is characterized by a phenoxy group attached to a benzonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Mechanism of Action
Mode of Action
It is known that the compound can be prepared from the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol . This suggests that the compound may interact with its targets through a similar nucleophilic substitution mechanism, but this is purely speculative and requires further investigation.
Biochemical Analysis
Biochemical Properties
4-Phenoxybenzonitrile plays a role in biochemical reactions primarily as a synthetic intermediate. It can interact with various enzymes and proteins during these reactions. For example, it has been used in the synthesis of 5-(4-phenoxy)phenyltetrazole, which involves nucleophilic aromatic substitution reactions The interactions of this compound with enzymes such as cytochrome P450 can lead to its metabolism and subsequent formation of reactive intermediates
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to cause oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, which can result in altered energy production and increased production of reactive oxygen species.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and mitochondrial dysfunction, leading to chronic cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, as well as neurotoxicity . These toxic effects are likely due to the accumulation of reactive metabolites and oxidative stress induced by the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization can influence its activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, it can localize to the endoplasmic reticulum, affecting protein folding and secretion processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzonitrile can be synthesized through several methods:
Nucleophilic Aromatic Substitution: One common method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol.
Reaction with 4-Cyanophenol: Another method includes reacting 4-cyanophenol with iodobenzene in the presence of cesium fluoride and clinoptilolite in dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as phenol and catalysts like tris(3,6-dioxaheptyl)amine are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution Reactions: Products typically include substituted phenoxybenzonitriles.
Reduction Reactions: The major product is 4-phenoxybenzylamine.
Scientific Research Applications
4-Phenoxybenzonitrile has diverse applications in scientific research:
Biology and Medicine: Research into its potential biological activities and its role as a building block for bioactive molecules is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a phenoxy group.
4-Chlorobenzonitrile: Contains a chlorine atom instead of a phenoxy group.
Uniqueness: 4-Phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the phenoxy group is required.
Properties
IUPAC Name |
4-phenoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCIOZMFCLUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184949 | |
Record name | 4-Phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-81-9 | |
Record name | 4-Phenoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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